molecular formula C23H20N2O B11643382 4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11643382
M. Wt: 340.4 g/mol
InChI Key: CKAHZIXCMOPTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in the field of medicine where they are used for their sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with an amine to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is then subjected to cyclization reactions to form the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce a variety of functional groups onto the phenol ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential interactions with biological macromolecules.

    Medicine: As a potential therapeutic agent due to its benzodiazepine core, which is known for its sedative and anxiolytic properties.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the effect of the neurotransmitter GABA. This leads to increased neuronal inhibition and produces the characteristic sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its phenol group also allows for further chemical modifications, potentially leading to new derivatives with enhanced or novel activities.

Properties

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-2-[2-(3-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C23H20N2O/c1-15-6-5-7-17(12-15)21-14-22(18-13-16(2)10-11-23(18)26)25-20-9-4-3-8-19(20)24-21/h3-13,26H,14H2,1-2H3

InChI Key

CKAHZIXCMOPTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.